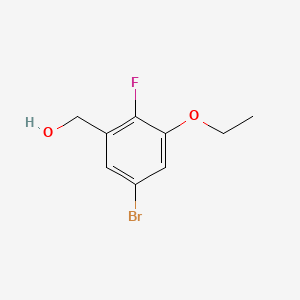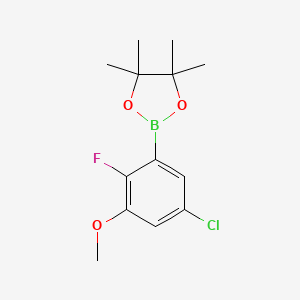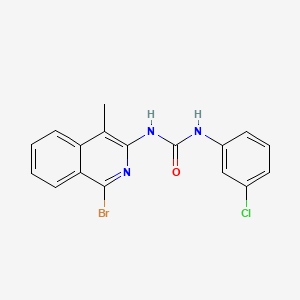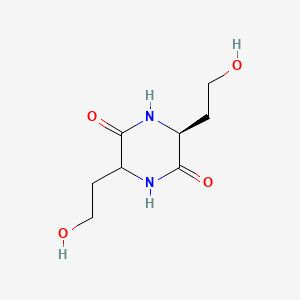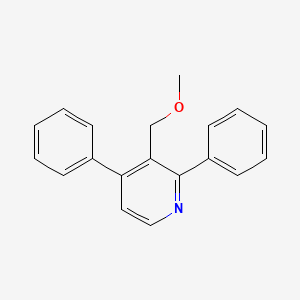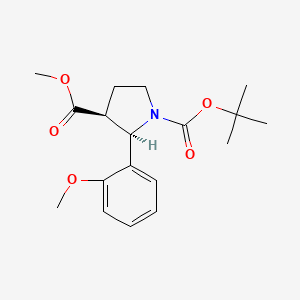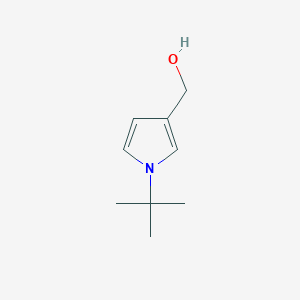
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanol is an organic compound that features a pyrrole ring substituted with a tert-butyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butyl)-1H-pyrrol-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of tert-butylpyrrole with formaldehyde under basic conditions to introduce the methanol group. Another method includes the use of Grignard reagents, where tert-butylpyrrole reacts with a suitable Grignard reagent followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and the use of catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanol undergoes various chemical reactions, including:
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted pyrrole derivatives .
Aplicaciones Científicas De Investigación
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1-(tert-Butyl)-1H-pyrrol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1-(tert-Butyl)-1H-pyrrol-3-yl)methanol include:
tert-Butyl alcohol: A simple tertiary alcohol with similar structural features.
tert-Butyl chloride: A halogenated derivative with different reactivity.
tert-Butyl hydroperoxide: An oxidizing agent with a tert-butyl group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a pyrrole ring and a methanol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(1-tert-butylpyrrol-3-yl)methanol |
InChI |
InChI=1S/C9H15NO/c1-9(2,3)10-5-4-8(6-10)7-11/h4-6,11H,7H2,1-3H3 |
Clave InChI |
ISRPROGVMQFOIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C=CC(=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


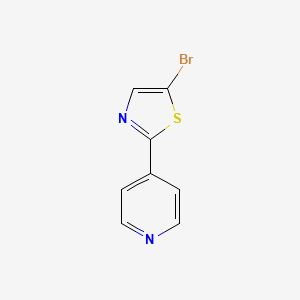

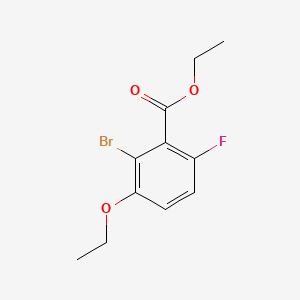
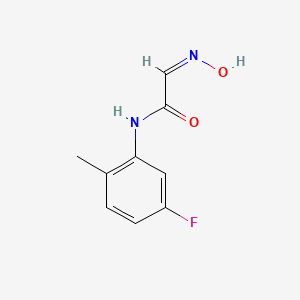
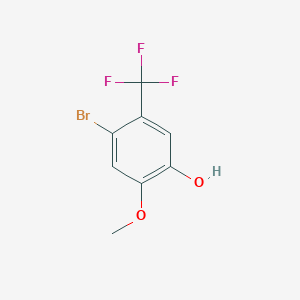
![Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14023964.png)
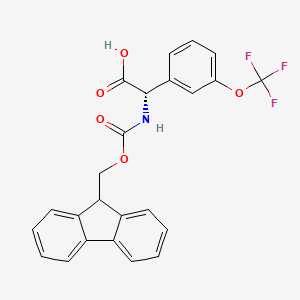
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B14023970.png)
